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Bis(4-hydroxyphenyl) Sulfone (d4 major)

Cat. No.: B1153016
M. Wt: 254.3
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-hydroxyphenyl) Sulfone (d4 major) is a stable, deuterium-labelled isotope of Bis(4-hydroxyphenyl) Sulfone (Bisphenol S, CAS 80-09-1) . This compound, with a molecular formula of C12H6D4O4S and a molecular weight of 254.30 g/mol, presents as an off-white to white solid . It is primarily used as a reactant in epoxy reactions and serves as a latent thermal catalyst for epoxy resin systems . The incorporation of four deuterium atoms makes this labelled analogue an invaluable internal standard for precise quantitative analysis in analytical chemistry methods, such as liquid chromatography-mass spectrometry (LC-MS) . Its use is critical in metabolism studies, allowing researchers to track and distinguish the compound from endogenous substances and accurately investigate its biotransformation . For instance, studies on bisphenol analogues often focus on metabolic pathways like glucuronidation, a major detoxification reaction, and the potential for endocrine activity . This high-purity material is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet (SDS) for safe handling and storage procedures. This product should be stored at 2-8°C .

Properties

Molecular Formula

C₁₂H₆D₄O₄S

Molecular Weight

254.3

Synonyms

1,1’-Sulfonylbis[4-hydroxybenzene]-d4;  4,4’-Bisphenol S-d4;  4,4’-Dihydroxydiphenyl Sulfone-d4;  4,4’-Sulfonylbis[phenol]-d4;  4,4’-Sulfonyldiphenol-d4;  4-(4-Hydroxyphenylsulfonyl)phenol-d4;  4-Hydroxyphenyl Sulfone-d4;  BPS 1-d4;  BPS-H-d4;  BPS-N-d4;  BPS-

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bis 4 Hydroxyphenyl Sulfone

Classical and Contemporary Synthetic Routes to Bis(4-hydroxyphenyl) Sulfone

The synthesis of Bis(4-hydroxyphenyl) sulfone is primarily achieved through the reaction of phenol (B47542) with a sulfonating agent. While the classical approach has been well-established, contemporary methods focus on improving yield, purity, and environmental footprint.

Sulfonation-Condensation Reactions of Phenolic Precursors

The most traditional and widely used method for synthesizing Bis(4-hydroxyphenyl) sulfone is the direct reaction of phenol with concentrated sulfuric acid or oleum. wikipedia.org This electrophilic aromatic substitution reaction proceeds in two main stages: the sulfonation of phenol to form 4-phenolsulfonic acid, followed by the condensation of this intermediate with another molecule of phenol to yield the final product and water.

A common complication in this synthesis is the formation of the isomeric impurity, 2,4'-sulfonyldiphenol. wikipedia.org The distribution of the desired 4,4'-isomer and the 2,4'-isomer is influenced by the reaction conditions.

Optimization of Reaction Conditions and Catalyst Systems

Significant research has been dedicated to optimizing reaction conditions to maximize the yield and selectivity of the 4,4'-isomer. Key parameters that are manipulated include temperature, reactant molar ratio, and the use of solvents and catalysts.

The reaction is typically carried out at elevated temperatures, often in the range of 130°C to 230°C. google.comgoogle.com Higher temperatures, particularly between 160°C and 200°C, can promote the isomerization of the undesired 2,4'-isomer to the more stable 4,4'-Bis(4-hydroxyphenyl) sulfone. google.com The molar ratio of phenol to sulfuric acid is also a critical factor, with an excess of phenol generally favoring the formation of the desired product. google.com

The reaction can be performed with or without an inert solvent. google.com When a solvent is used, it can aid in temperature control and facilitate the removal of water by azeotropic distillation, which drives the reaction equilibrium towards the product. google.com Solvents like dichlorobenzene and trichlorobenzene have been employed for this purpose. googleapis.com

Contemporary approaches to catalysis have explored the use of ionic liquids and phase transfer catalysts. While specific examples for Bis(4-hydroxyphenyl) sulfone synthesis are emerging, the application of bifunctional ionic liquids containing both acidic (–SO3H) and sulfhydryl (–SH) groups has been shown to be effective in the synthesis of other bisphenols, such as 9,9-bis(4-hydroxyphenyl) fluorene. rsc.orgnih.gov These catalysts offer advantages like high catalytic activity, selectivity, and potential for recycling. Phase transfer catalysis, using agents like quaternary ammonium (B1175870) salts, has been applied in the synthesis of related polymers and offers a potential avenue for enhancing the reaction between the phenolic and sulfonating species under milder conditions. researchgate.net

Table 1: Optimization of Reaction Conditions for Bis(4-hydroxyphenyl) Sulfone Synthesis

Parameter Condition Outcome Reference
Temperature 160°C - 200°C Promotes isomerization of 2,4'-isomer to 4,4'-isomer google.com
Reactant Ratio Excess phenol (molar ratio of phenol to sulfuric acid from 2.1:1 to 25:1) Favors formation of the desired product google.com
Solvent Inert solvents (e.g., dichlorobenzene, trichlorobenzene) Aids in temperature control and azeotropic water removal googleapis.com
Catalyst Bifunctional ionic liquids (e.g., containing –SO3H and –SH groups) Potential for high activity and selectivity (demonstrated for other bisphenols) rsc.orgnih.gov
Catalyst Phase transfer catalysts (e.g., quaternary ammonium salts) Potential for milder reaction conditions researchgate.net

Purity Enhancement Strategies for Research-Grade Synthesis

Achieving high purity of Bis(4-hydroxyphenyl) sulfone is crucial for its application in polymer synthesis, as impurities can significantly affect the properties of the resulting polymers. google.com Several strategies are employed to enhance the purity of the synthesized product.

One approach involves the selective crystallization of the desired 4,4'-isomer from the reaction mixture. By carefully controlling the solvent concentration and temperature, the less soluble 4,4'-isomer can be selectively precipitated, leaving the 2,4'-isomer in solution. google.com A patented method describes depositing the Bis(4-hydroxyphenyl) sulfone onto a nucleating surface during or after the reaction to selectively remove it from the reaction medium, achieving a purity of over 99.5%. google.com

Post-synthesis purification often involves recrystallization from a suitable solvent or a mixture of solvents. A method for refining crude Bis(4-hydroxyphenyl) sulfone using a mixed solvent system of isopropanol, isoamyl alcohol, and mesitylene (B46885) in the presence of molecular sieves has been reported to yield a product with a purity of over 99.8%. google.com The molecular sieves also contribute to removing the 2,4'-isomer. google.com Another purification technique involves adding toluene (B28343) to the initial product mixture to crystallize and remove the desired 4,4'-isomer, with the remaining material containing the 2,4'-isomer being recycled to isomerize it to the desired product. google.com

Derivatization Strategies for Functionalization

The two phenolic hydroxyl groups of Bis(4-hydroxyphenyl) sulfone are reactive sites that allow for a variety of chemical modifications. These derivatization strategies are employed to alter the physical and chemical properties of the molecule for specific applications.

Etherification and Esterification of Hydroxyl Groups

The hydroxyl groups of Bis(4-hydroxyphenyl) sulfone can be readily converted into ethers and esters through reactions with appropriate reagents.

Etherification is commonly achieved by reacting Bis(4-hydroxyphenyl) sulfone with alkyl halides in the presence of a base. The Williamson ether synthesis is a classical method for this transformation. masterorganicchemistry.com For instance, the synthesis of bis(3-allyl-4-hydroxyphenyl) sulfone involves a two-step process starting with the etherification of 4,4'-sulfonyldiphenol (B7728063) with an allyl compound like allyl bromide, followed by a rearrangement reaction. chemicalbook.com Another example is the preparation of bisphenol S diallyl ether by reacting Bis(4-hydroxyphenyl) sulfone with allyl chloride in a mixed solvent of ethanol (B145695) and water in the presence of sodium hydroxide (B78521) and a surfactant. google.com

Esterification can be carried out by reacting Bis(4-hydroxyphenyl) sulfone with acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or sodium hydroxide to neutralize the liberated acid. libretexts.orgkhanacademy.org The reaction of phenols with acid chlorides is a common method for preparing esters. commonorganicchemistry.com The derivatization of bisphenols with pyridine-3-sulfonyl chloride has been studied to enhance their detection by mass spectrometry, indicating the reactivity of the hydroxyl groups towards sulfonyl chlorides. nih.gov

Table 2: Examples of Etherification and Esterification of Bis(4-hydroxyphenyl) Sulfone

Derivative Reagents Base/Catalyst Solvent Conditions Reference
Bisphenol S diallyl ether Allyl chloride Sodium hydroxide Ethanol/Water 45-80°C, 10-12 hours google.com
Bis(3-allyl-4-hydroxyphenyl) sulfone Allyl bromide (followed by rearrangement) - Toluene (for rearrangement) 50-60°C (etherification), 216-218°C (rearrangement) chemicalbook.com
Pyridine-3-sulfonyl ester derivative Pyridine-3-sulfonyl chloride Sodium carbonate Acetonitrile (B52724)/Water 70°C, 15 min nih.gov

Halogenation and Other Aromatic Substitutions

The aromatic rings of Bis(4-hydroxyphenyl) sulfone are susceptible to electrophilic substitution reactions, such as halogenation. The electron-donating hydroxyl groups activate the aromatic rings, directing substitution primarily to the ortho positions relative to the hydroxyls.

Bromination of Bis(4-hydroxyphenyl) sulfone can be achieved using bromine. The synthesis of bis-(4-hydroxy-3,5-dibromophenyl)-sulfone is a key intermediate for further derivatization, such as subsequent etherification reactions.

Further aromatic substitutions can introduce other functional groups onto the rings, allowing for the synthesis of a wide range of derivatives with tailored properties. For example, the synthesis of bis(3-allyl-4-hydroxyphenyl) sulfone involves an initial etherification followed by a Claisen rearrangement, which is an aromatic substitution reaction. google.com

Table 3: Examples of Halogenation of Bis(4-hydroxyphenyl) Sulfone

Derivative Reagent Solvent Conditions Reference
Bis-(4-hydroxy-3,5-dibromophenyl)-sulfone Bromine Water or water-methanol mixed solvent Not specified google.com

Synthesis of Bis(4-hydroxyphenyl) Sulfone Analogues and Co-monomers

The synthesis of analogues and co-monomers of Bis(4-hydroxyphenyl) sulfone (BPS) is primarily driven by the need to create polymers with enhanced properties, such as improved thermal stability, solubility, and processability. The fundamental synthesis of BPS itself often involves the reaction of phenol with sulfuric acid. google.comgoogle.com Modifications to this basic structure allow for the introduction of new functional groups and characteristics.

A notable analogue is bis(3-allyl-4-hydroxyphenyl) sulfone. One synthetic method for this compound involves the Claisen rearrangement of bis(4-allyloxyphenyl) sulfone. This reaction can be carried out using phenylates as solvents and oxidized graphene as a recyclable catalyst. google.com The addition of side-reaction inhibitors like N,N-bis-lower alkyl aromatic amines or pyridines helps to minimize by-products. google.com This approach is efficient, with short reaction times and high yields, and avoids the need for inert gas protection. google.com

Another class of analogues involves replacing the central sulfone group. For instance, bis(4-hydroxyphenyl)silanols have been developed as stable isosteres of bis(4-hydroxyphenyl)methanols. nih.gov The synthesis of these compounds starts from 4-benzyloxybromobenzene, which undergoes lithiation and subsequent arylation with an appropriate silane, such as trimethoxymethylsilane (B72481) or an alkyltrichlorosilane. nih.gov The final step involves the deprotection of the benzyl (B1604629) groups to yield the desired silanol (B1196071) derivative. nih.gov These silanol-based bisphenol derivatives have been investigated as ligands for estrogen receptors. nih.gov

Furthermore, other complex structures based on the bisphenol concept, such as 9,9-bis(4-hydroxyphenyl) fluorene, are synthesized for use in high-performance polymers. The synthesis can be achieved through the condensation reaction of 9-fluorenone (B1672902) and phenol, catalyzed by bifunctional ionic liquids containing both sulfonic acid and sulfhydryl groups. rsc.org These catalysts have demonstrated high conversion rates and selectivity for the desired product. rsc.org

The following table summarizes synthetic approaches for BPS analogues:

Analogue/Co-monomer Starting Materials Key Reagents/Catalysts Synthetic Approach
Bis(3-allyl-4-hydroxyphenyl) sulfoneBis(4-allyloxyphenyl) sulfoneOxidized graphene, PhenylatesClaisen Rearrangement
Bis(4-hydroxyphenyl)silanols4-Benzyloxybromobenzene, Alkyltrichlorosilanen-ButyllithiumLithiation and Arylation
9,9-Bis(4-hydroxyphenyl) fluorene9-Fluorenone, PhenolBifunctional Ionic LiquidsCondensation Reaction

Synthesis of Isotopically Labeled Bis(4-hydroxyphenyl) Sulfone (d4 major and other variants)

Isotopically labeled compounds are indispensable tools in analytical chemistry, particularly for quantification using isotope dilution mass spectrometry and for mechanistic studies. The synthesis of labeled Bis(4-hydroxyphenyl) sulfone, including its deuterated and Carbon-13 variants, is critical for environmental and toxicological research. nih.govsci-hub.se

Deuteration Methodologies for Research Applications

The synthesis of deuterated Bis(4-hydroxyphenyl) sulfone, specifically Bis(4-hydroxyphenyl) sulfone-d4 (BPS-d4), provides an essential internal standard for quantifying BPS in various matrices. A described method for preparing 2,6-dideuterio-4-(3,5-dideuterio-4-hydroxy-phenyl)sulfonyl-phenol (BPS-d4) involves a multi-step process. researchgate.netepa.gov This synthesis does not directly deuterate BPS but instead starts by labeling a precursor molecule, 4-(4-hydroxyphenyl)sulfanylphenol. researchgate.netepa.gov This labeled intermediate is then oxidized to form the final deuterated sulfone product. researchgate.netepa.gov This indirect route is chosen likely due to the stability of the C-H bonds on the aromatic rings of BPS, which are not readily exchanged under standard deuteration conditions that might work for other bisphenols like BPA. For example, Bisphenol A can be deuterated directly via an acid-induced hydrogen-deuterium exchange in deuterium (B1214612) oxide. researchgate.netepa.gov The use of deuterated BPS as an internal standard is crucial for overcoming matrix effects and potential contamination from ubiquitous unlabeled BPS in laboratory environments, thereby enabling accurate and sensitive quantification in complex biological and environmental samples. nih.gov

Carbon-13 Labeling for Mechanistic and Analytical Studies

Carbon-13 labeled Bis(4-hydroxyphenyl) sulfone (BPS-¹³C₁₂) serves as a robust internal standard for isotope dilution analysis. Unlike deuterium labels, ¹³C labels are not susceptible to hydrogen-deuterium exchange, which can sometimes occur with deuterated standards in solution or within a mass spectrometer, potentially compromising analytical accuracy. sigmaaldrich.com BPS-¹³C₁₂ is commercially available with high isotopic purity (e.g., 99%) and is used for environmental analysis and in studies of pharmaceuticals and personal care products. isotope.comisotope.com While the specific industrial synthesis routes are often proprietary, the general approach involves using ¹³C-labeled precursors in the synthetic pathway leading to BPS. For example, ¹³C-labeled phenol could be reacted with sulfuric acid to produce the final labeled product. The stability of the ¹³C label makes it the gold standard for quantitative mass spectrometry, ensuring high precision and accuracy in biomonitoring and environmental fate studies. sigmaaldrich.com

Control and Characterization of Isotopic Purity

The utility of an isotopically labeled standard is directly dependent on its isotopic purity. Therefore, rigorous control and characterization are essential steps in their synthesis and validation. Several analytical techniques are employed to determine the isotopic purity and confirm the structural integrity of labeled compounds.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-ESI-HR-MS), is a primary tool for this purpose. rsc.org It allows for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the relative abundance of the ion signals corresponding to the unlabeled (D0) and various deuterated (D1-Dn) forms, the isotopic enrichment can be accurately calculated. nih.gov

The table below outlines the primary methods for characterizing isotopic purity.

Technique Application Information Obtained
High-Resolution Mass Spectrometry (HRMS)Isotopic enrichment analysisRelative abundance of isotopologues, calculation of % isotopic purity. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and purityPosition of isotopic labels, structural integrity, relative isotopic purity. rsc.orgnih.gov

Challenges in maintaining isotopic purity include potential back-exchange of deuterium atoms with protons from solvents, which can compromise the accuracy of quantitative analyses. sigmaaldrich.com Therefore, the choice of solvent and storage conditions is critical for deuterated standards. Carbon-13 labeled standards are generally not susceptible to this issue.

Chemical Reactivity and Mechanistic Investigations of Bis 4 Hydroxyphenyl Sulfone

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic rings in Bis(4-hydroxyphenyl) sulfone is a balance between the activating, ortho-, para-directing hydroxyl groups and the powerfully deactivating, meta-directing sulfone group.

Electrophilic Aromatic Substitution: The synthesis of Bis(4-hydroxyphenyl) sulfone itself is an example of an electrophilic aromatic substitution reaction, where two equivalents of phenol (B47542) react with one equivalent of sulfuric acid or oleum. wikipedia.org In this reaction, the phenol ring is highly activated towards electrophilic attack. However, once the sulfone bridge is formed, the resulting molecule is significantly deactivated towards further electrophilic substitution. The sulfone group withdraws electron density from the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles. Isomeric impurities, such as 2,4'-sulfonyldiphenol, can form during this synthesis, which is a common outcome in such reactions. wikipedia.org

Nucleophilic Aromatic Substitution (SₙAr): In contrast to its low reactivity in electrophilic substitutions, the electron-deficient nature of the aromatic rings makes Bis(4-hydroxyphenyl) sulfone and its derivatives susceptible to nucleophilic aromatic substitution (SₙAr). Aromatic rings generally require strong electron-withdrawing substituents to undergo SₙAr reactions. chemistrysteps.comwikipedia.org The sulfone group serves this role effectively, activating the ring for attack by nucleophiles. masterorganicchemistry.com This reactivity is fundamental to its use in polymer synthesis. For instance, in the formation of polyethersulfones, the phenoxide form of Bis(4-hydroxyphenyl) sulfone (generated by deprotonation of the hydroxyl groups with a base) acts as a potent nucleophile, attacking an activated aryl halide like 4,4′-dichlorodiphenyl sulfone to displace the halide leaving group. wikipedia.org The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

Radical Reactions and Polymerization Initiation Mechanisms

While Bis(4-hydroxyphenyl) sulfone is a critical monomer in polymerization, its role is typically not that of a radical initiator in the context of chain-growth polymerization. uomustansiriyah.edu.iqlibretexts.org Instead, it participates in step-growth polymerization.

Reactivity with Radicals: Studies have investigated the reactivity of Bis(4-hydroxyphenyl) sulfone with various radical species, particularly in the context of advanced oxidation processes for environmental remediation. It reacts with hydroxyl radicals (•OH), a highly reactive oxygen species. nih.gov The reaction pathway primarily involves hydroxylation at the ortho position of the phenol rings. nih.gov The kinetics of this reaction have been determined, showing a high second-order rate constant, indicative of a rapid degradation pathway when exposed to such radicals. nih.gov

Polymerization Mechanisms: The primary polymerization mechanism involving Bis(4-hydroxyphenyl) sulfone is step-growth polycondensation, specifically via nucleophilic aromatic substitution. nsf.gov This process does not rely on radical intermediates for chain propagation. uomustansiriyah.edu.iq The key steps are:

Activation/Initiation: The phenolic hydroxyl groups of Bis(4-hydroxyphenyl) sulfone are deprotonated by a base (e.g., potassium carbonate) to form a more potent bisphenoxide nucleophile.

Propagation: The bisphenoxide attacks an electrophilic co-monomer, typically an activated aryl dihalide (e.g., 4,4'-dichlorodiphenyl sulfone or 4,4'-difluorodiphenyl sulfone), displacing the halide in an SₙAr reaction to form an ether linkage. This process repeats to build the polymer chain. nsf.gov

Termination: The chain growth ceases upon consumption of the monomers or by reaction with monofunctional impurities.

This mechanism is distinct from radical polymerization, which involves the initiation, propagation, and termination of a radical chain, commonly seen with vinyl monomers. youtube.com

Thermal and Photochemical Reactivity Pathways

Bis(4-hydroxyphenyl) sulfone is valued for its high thermal stability, a property conferred by the rigid aromatic rings and the strong sulfone linkage. coreychem.com

Thermal Reactivity: The compound is a white, crystalline solid with a high melting point, reported between 245-250 °C. wikipedia.orgchemicalbook.com This stability is a key reason for its use in high-performance polymers like polysulfones and polyethersulfones, which are known for their ability to withstand high temperatures. wikipedia.org When heated to decomposition, it is reported to emit toxic fumes of sulfur oxides. nih.gov Its presence in thermal paper products as a color developer is linked to its thermal reactivity. nih.gov

Photochemical Reactivity: The direct photochemical degradation of Bis(4-hydroxyphenyl) sulfone in water is limited. However, it can undergo indirect photo-oxidation in surface waters exposed to sunlight. nih.gov This process involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH) and peroxy radicals. nih.gov The half-lives for these reactions can be on the order of days to weeks, suggesting that photo-oxidation can be a relevant environmental fate process. nih.gov Studies on its reaction with hydroxyl radicals, often generated via UV/H₂O₂, confirm that hydroxylation of the aromatic ring is a primary degradation pathway. nih.gov

Role of the Sulfone Moiety in Chemical Transformations

The sulfone (–SO₂–) group is the central determinant of the chemical reactivity of Bis(4-hydroxyphenyl) sulfone. Its influence is primarily electronic.

Electron-Withdrawing Nature: The sulfone group is one of the strongest electron-withdrawing groups used in organic chemistry. wikipedia.org This is due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate electron density in its d-orbitals, leading to strong inductive and resonance effects.

Activation for Nucleophilic Attack: By withdrawing electron density, the sulfone group renders the attached aromatic rings electron-poor (electrophilic). This deactivation towards electrophiles is conversely a strong activation for nucleophilic aromatic substitution (SₙAr), which is the cornerstone of its use in synthesizing polysulfones. wikipedia.orgmasterorganicchemistry.com

Increased Acidity of Phenolic Protons: The electron-withdrawing effect extends to the para-positioned hydroxyl groups. It stabilizes the corresponding phenoxide anions formed upon deprotonation, thereby increasing the acidity of the phenolic protons compared to those in other bisphenols like Bisphenol A. This facilitates the formation of the nucleophilic phenoxide species required for polymerization reactions. chemicalbook.com

Influence on Polymer Properties: In the resulting polymers, the sulfone group imparts rigidity, thermal stability, and resistance to oxidation and corrosion. wikipedia.org

Reaction Kinetics and Thermodynamics in Model Systems

Kinetic studies provide quantitative insight into the reactivity of Bis(4-hydroxyphenyl) sulfone. Research on its reaction with oxidants like ozone and hydroxyl radicals in aqueous solutions has yielded specific rate constants.

A 2022 study determined the second-order rate constants for the reaction of Bis(4-hydroxyphenyl) sulfone (BPS) with ozone and hydroxyl radicals at pH 7. nih.gov These values are crucial for understanding its environmental persistence and degradation pathways in water treatment processes.

Reactant Rate Constant (k) at pH 7 Units
Hydroxyl Radical (•OH) 6.60 × 10⁹ M⁻¹ s⁻¹
Ozone (O₃) - Mono-protonated species 2.82 × 10⁷ M⁻¹ s⁻¹
Ozone (O₃) - De-protonated species 1.09 × 10⁹ M⁻¹ s⁻¹

Data sourced from Porcar et al., 2022. nih.gov

In polymerization, the kinetics of polyethersulfone synthesis via nucleophilic aromatic substitution have been shown to be complex. For example, studies on the reaction between 4,4'-difluorodiphenyl sulfone (DFDPS) and Bisphenol A (a similar bisphenol) revealed that the reaction can follow a third-order rate law, rather than a simple second-order one. nsf.gov This suggests a mechanism where the reaction is second order with respect to the phenolate, possibly due to the formation of a three-body complex that facilitates the substitution. nsf.gov The activation energy for such polycondensation reactions has also been investigated, providing thermodynamic data essential for controlling polymer synthesis and achieving desired molecular weights. nsf.gov

Advanced Materials Science and Polymer Chemistry Research Utilizing Bis 4 Hydroxyphenyl Sulfone

Application as a Monomer in High-Performance Polymer Synthesis

While not used for industrial-scale production due to the high cost of deuteration, Bis(4-hydroxyphenyl) Sulfone (d4 major) is an invaluable monomer in laboratory settings for elucidating the complex mechanisms of polymerization. Its deuterium-labeled phenyl rings act as spectroscopic and spectrometric markers.

The synthesis of polyethersulfones (PES) and polyphenylsulfones (PPSU) typically involves nucleophilic aromatic substitution polycondensation. numberanalytics.com In this process, a di-halide monomer, such as 4,4′-dichlorodiphenyl sulfone, reacts with a bisphenol salt. mdpi.com By substituting a small fraction of the standard bisphenol monomer with Bis(4-hydroxyphenyl) Sulfone (d4 major), researchers can monitor the reaction progress and polymer structure with high precision.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between the deuterium-labeled and unlabeled monomer units within the polymer backbone. This allows for detailed studies of:

Reaction Kinetics: Determining the rate of incorporation of the bisphenol monomer.

Copolymer Structure: Verifying the random or blocky nature of copolymers synthesized with multiple bisphenols. digitellinc.com

End-Group Analysis: Identifying the terminal groups of the polymer chains, which is crucial for understanding molecular weight control.

The synthesis generally proceeds by converting the bisphenol to its more nucleophilic dipotassium (B57713) salt, which then reacts with a dihalide like 4,4'-bis(chlorophenyl) sulfone (DCDPS) in a polar aprotic solvent. mdpi.com

Bis(4-hydroxyphenyl) Sulfone is known to be a reactant and a latent thermal catalyst for epoxy resins. pharmaffiliates.comchemicalbook.com The d4 major variant is particularly useful for studying the intricate chemistry of curing. Epoxy resins are thermosetting polymers that form a rigid three-dimensional network upon reaction with a curing agent or hardener. cnrs.frharvard.edu

The use of Bis(4-hydroxyphenyl) Sulfone (d4 major) allows researchers to follow its role during the curing process. As the epoxy and hardener react, the deuterated sulfone can be tracked to understand how it integrates into the final cross-linked network. researchgate.netscielo.br Mass spectrometry techniques applied to partially cured or fully cured resins can identify fragments containing deuterium (B1214612), providing direct evidence of the reaction pathways involving the sulfone compound. This is critical for optimizing curing cycles and understanding the final network architecture, which dictates the material's properties.

Poly(arylene ether ketone)s (PAEKs) are a family of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength. Their synthesis also relies on nucleophilic aromatic substitution, typically reacting a bisphenol with an activated dihalide monomer like 4,4′-difluorobenzophenone. researchgate.net

Incorporating Bis(4-hydroxyphenyl) Sulfone (d4 major) as a co-monomer in PAEK synthesis enables detailed mechanistic investigations. researchgate.net For instance, in the creation of a PEEK-PES copolymer, using the d4-labeled bisphenol sulfone allows for unambiguous characterization of the resulting polymer structure. This helps in understanding how the different monomer units are arranged along the polymer chain and how their sequence influences the final properties of the material.

Functional Polymers and Composites Containing Bis(4-hydroxyphenyl) Sulfone Units

The incorporation of Bis(4-hydroxyphenyl) Sulfone into polymer chains allows for the creation of a variety of functional materials with tailored properties for specific applications. These range from energy applications to advanced structural components and smart materials.

Development of Polymer Electrolyte Membranes for Energy Applications

In the realm of energy applications, particularly for proton exchange membrane fuel cells (PEMFCs), polymers derived from Bis(4-hydroxyphenyl) Sulfone are of significant interest. ehu.es The goal is to develop alternative membranes to the currently used perfluorinated sulfonic acid (PFSA) polymers like Nafion®, which have drawbacks such as high cost and reduced performance at elevated temperatures. ias.ac.inbiddetail.com

Sulfonated poly(arylene ether sulfone)s (SPAES) synthesized using Bis(4-hydroxyphenyl) Sulfone derivatives offer a promising alternative. Researchers have focused on modifying the polymer architecture, for example, by creating multiblock copolymers, to enhance proton conductivity while maintaining good mechanical and thermal stability. ehu.es These advanced polymer electrolyte membranes have shown proton conductivities comparable to or even exceeding that of Nafion® under certain conditions, especially at higher temperatures and lower relative humidity. ehu.es The development of these materials involves a careful balance between achieving a high ion exchange capacity for proton transport and preventing excessive swelling or dissolution of the membrane in water. researchgate.net

Performance of Polymer Electrolyte Membranes in Fuel Cells

Polymer TypeKey FeatureReported Performance MetricReference
Sulfonated Poly(arylene ether sulfone) (SPAES) Multiblock CopolymerHydrophilic-hydrophobic phase separationProton conductivity comparable to Nafion® at 80°C and >70% RH ehu.es
Branched Sulfonimide-Based Poly(phenylenebenzophenone)Improved proton conductivity and durabilityProton conductivity of 75.9–121.88 mS/cm researchgate.net
Sulfonated poly(arylene ether sulfone) with pendent branchesEnhanced ion cluster sizeImproved proton conductivity through modified morphology ehu.es

Advanced Composites for Structural and Functional Applications

Bis(4-hydroxyphenyl) Sulfone is also utilized in the creation of advanced composites, particularly as a component in toughened epoxy resins. Epoxy resins are widely used in high-performance composites due to their excellent adhesion and mechanical properties, but they can be brittle. mdpi.com Blending epoxy resins with thermoplastic polymers like poly(ether sulfone) (PES), which can be synthesized from Bis(4-hydroxyphenyl) Sulfone, is a common strategy to improve their fracture toughness and impact strength. researchgate.netmdpi.com

The addition of PES to an epoxy matrix can lead to the formation of a two-phase morphology, often a co-continuous structure of the thermoplastic and the crosslinked epoxy. mdpi.com This phase separation can effectively absorb energy from a propagating crack, thereby increasing the toughness of the composite material. Research has shown that the mechanical properties of these composites, such as fracture toughness and impact strength, can be significantly enhanced with the addition of PES, often without a significant reduction in other properties like thermal stability. ias.ac.inmdpi.com The compatibility between the PES and the epoxy resin, which is facilitated by the similar molecular structures, is crucial for achieving these improvements. mdpi.com

Mechanical Properties of Polysulfone-Toughened Epoxy Composites

Composite SystemProperty ImprovedMagnitude of ImprovementReference
PSF/Epoxy Blend (10 wt% PSF)Fracture Toughness (KIC)~69.23% increase mdpi.com
PSF-VB/Epoxy Blend (10 wt% PSF-VB)Fracture Toughness65% increase mdpi.com
PES-modified EpoxyFracture Toughness (KIC and GIC)Increased with PES content elsevierpure.com

Self-Healing Polymers and Responsive Materials

The development of self-healing and responsive polymers is a rapidly growing area of materials science. While direct use of Bis(4-hydroxyphenyl) Sulfone (d4 major) in this context is less documented, its structural motifs are relevant to self-healing chemistries. For instance, the disulfide bond, which is structurally related to the sulfone group, is a well-known dynamic covalent bond used to impart self-healing properties to polymers. ehu.es Aromatic disulfide compounds, such as bis(4-aminophenyl)disulfide and bis(4-hydroxyphenyl)disulfide, have been incorporated into polyurethane backbones to create materials that can self-heal upon moderate heating. ehu.es

The principle behind this self-healing mechanism is the reversible nature of the disulfide bond, which can break and reform, allowing the polymer network to repair damage. The presence of phenolic hydroxyl groups, such as those in Bis(4-hydroxyphenyl) Sulfone, is also relevant as they can participate in reversible urethane (B1682113) bond formation, another strategy for creating self-healing polyurethanes. mdpi.com Furthermore, polymers containing Bis(4-hydroxyphenyl) Sulfone units can be designed to be responsive to external stimuli, such as temperature. For example, thermosets based on phthalonitrile (B49051) resins incorporating aryl ethers, similar in structure to poly(ether sulfone), exhibit temperature-dependent curing and stable thermoset configurations at high temperatures. osti.gov

Self-Healing and Responsive Polymers

Polymer SystemHealing/Response MechanismKey FindingReference
Waterborne Polyurethanes with Aromatic DisulfidesDynamic disulfide bond exchangeAchieved ultimate tensile strengths up to 23 MPa with self-healing ability ehu.es
Polyurethanes with Vanillyl AlcoholReversible urethane bonds from phenolic hydroxyl groupsSelf-healing confirmed above 140°C mdpi.com
Phthalonitrile Resins with Aryl EthersThermal crosslinkingStable thermosets with high-temperature resistance osti.gov

Environmental Science Research: Fate and Degradation Mechanisms of Bis 4 Hydroxyphenyl Sulfone

Biodegradation Pathways in Environmental Matrices

The susceptibility of BPS to microbial degradation is a key factor in determining its environmental fate. Research indicates that BPS is generally more resistant to biodegradation than BPA under various conditions. mdpi.comzymatic.com

Microbial Degradation by Isolated Bacterial Strains

Studies have successfully isolated bacterial strains capable of degrading BPS, although the efficiency can vary significantly. A bacterial consortium enriched from river sediments demonstrated the ability to degrade 99% of BPS at an initial concentration of 50 mg/L within 10 days under aerobic conditions at a pH of 7 and a temperature of 30°C. nih.govdigitellinc.com From this consortium, two pure strains, Terrimonas pekingensis and Pseudomonas sp., were isolated and confirmed to use BPS as a sole carbon source, though their individual degradation efficiency was lower than that of the consortium. nih.govdigitellinc.com The acclimation of the microbial community from river sediment to BPS led to a significant decrease in microbial diversity, with four bacterial genera, Hyphomicrobium, Pandoraea, Rhodococcus, and Cupriavidus, becoming dominant. nih.govdigitellinc.com

In another study, the biphenyl-degrading bacterium Cupriavidus basilensis SBUG 290 was shown to transform BPS, although at a slower rate compared to other bisphenol analogs. nih.gov This suggests that the structural properties of BPS, particularly the sulfone bridge, influence its susceptibility to microbial attack.

Microorganism/Consortium Matrix Degradation Efficiency Conditions Reference
Bacterial ConsortiumRiver Sediment99% degradation of 50 mg/L BPS in 10 daysAerobic, pH 7, 30°C nih.govdigitellinc.com
Terrimonas pekingensisPure CultureLower than consortiumAerobic, sole carbon source nih.govdigitellinc.com
Pseudomonas sp.Pure CultureLower than consortiumAerobic, sole carbon source nih.govdigitellinc.com
Cupriavidus basilensis SBUG 290Pure CultureSlower than other bisphenolsBiphenyl-grown cells nih.gov

Enzymatic Biotransformation Mechanisms

The enzymatic processes involved in the initial steps of BPS biotransformation are being actively investigated. In mammals, in-vitro studies have shown that the primary phase I biotransformation of BPS is the hydroxylation of the aromatic ring, a reaction catalyzed mainly by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9. researchgate.net Following this, the predominant metabolic pathway is glucuronidation, leading to the formation of BPS glucuronide. researchgate.net This conjugation step is considered a detoxification pathway, as the resulting metabolite shows reduced endocrine activity. researchgate.net

In fungi, enzymes such as laccases and peroxidases are known to be involved in the degradation of various phenolic compounds, including bisphenols. nih.gov While specific studies on the direct enzymatic transformation of BPS by fungal enzymes are less common, the potential for these extracellular enzymes to initiate the breakdown of BPS is recognized.

Assessment of Degradation Products in Environmental Samples

Identifying the degradation products of BPS is crucial for a complete understanding of its environmental risk. In studies involving a bacterial consortium, the degradation of BPS was tracked, but specific intermediate metabolites were not detailed in the provided abstracts. nih.govdigitellinc.com Research on the metabolism of BPS in carrot cells identified several biotransformation products, with glycosylation, methoxylation, and conjugation being the predominant pathways. nih.gov Hydroxylation, methylation, and glutathionylation were also observed to a lesser extent. nih.gov

Abiotic Degradation Mechanisms

Abiotic processes, particularly photochemical degradation, can contribute significantly to the transformation of BPS in the environment.

Photochemical Degradation under Simulated Environmental Conditions

BPS can undergo photodegradation when exposed to UV radiation. nih.gov Studies have shown that advanced oxidation processes (AOPs) are effective in degrading BPS. For instance, ultrasound-activated persulfate led to 100% degradation of BPS in both pure and river water, with seven intermediate products identified through high-resolution mass spectrometry. nih.gov The photo-Fenton process has also been shown to be highly effective, with short half-lives for BPS degradation. nih.govresearchgate.net The degradation efficiency is influenced by factors such as pH and the presence of other substances in the water. nih.gov For example, the presence of coexisting matrices in river water can suppress the degradation efficiency by scavenging reactive species. nih.gov

A study investigating the UV-LED/chlorine process found that BPS was completely degraded within 5 minutes, primarily due to the action of reactive chlorine species. digitellinc.com Chlorinated BPS derivatives were identified as major transformation products, which were also effectively removed with continued treatment. digitellinc.com

Degradation Process Conditions Outcome Identified Products Reference
Ultrasound-activated Persulfate620 kHz, 80 W100% degradation7 intermediate products nih.gov
Photo-Fenton-Short half-lives (16.1–21.7 min)11 novel and 8 previously reported TPs nih.govresearchgate.net
UV-LED/Chlorine-Complete degradation in 5 minChlorinated BPS derivatives digitellinc.com

Hydrolysis and Other Chemical Transformation Pathways

The sulfone bridge in BPS is generally stable to hydrolysis under typical environmental pH conditions. While studies on the acid and base-catalyzed hydrolysis of some bisphenol-related compounds exist, specific data on the hydrolysis of BPS under environmentally relevant conditions is not extensively reported in the provided search results. capes.gov.brnih.gov The persistence of BPS in some environmental settings, particularly in the absence of light and microbial activity, suggests that hydrolysis is not a major degradation pathway. mdpi.comnih.gov

Advanced Oxidation Processes for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Research has demonstrated the efficacy of AOPs in the degradation of Bis(4-hydroxyphenyl) sulfone.

Studies have shown that BPS undergoes rapid photolysis when exposed to ultraviolet (UV) radiation in aqueous solutions. In one study, 99% of BPS was degraded within four hours of UV exposure. nih.gov The rate of photolytic degradation is influenced by the pH of the water, with faster degradation observed in alkaline solutions compared to acidic or neutral conditions. nih.gov This is attributed to the ionization of BPS at higher pH levels. The half-life of BPS in pure water under certain UV conditions has been determined to be as short as 43 minutes. nih.gov

Fenton and photo-Fenton processes, which involve the use of hydrogen peroxide (H₂O₂) and an iron catalyst, have also proven effective in degrading BPS. The addition of a Fenton treatment can lead to the complete degradation of BPS in as little as 20 minutes. nih.gov These processes generate highly reactive hydroxyl radicals that attack the BPS molecule, leading to its breakdown.

While specific degradation studies on Bis(4-hydroxyphenyl) sulfone (d4 major) are not prevalent in the literature, this deuterated analog is a critical component in environmental research. It is primarily used as an internal standard in analytical methods, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, to accurately quantify the concentration of non-deuterated BPS in environmental samples. lgcstandards.comtcichemicals.comlgcstandards.com

Environmental Distribution and Persistence in Abiotic Compartments

The environmental occurrence, mobility, and persistence of Bis(4-hydroxyphenyl) sulfone are governed by its physicochemical properties and its interactions with different environmental matrices.

Occurrence in Aquatic and Terrestrial Environments

Bis(4-hydroxyphenyl) sulfone has been detected in various aquatic environments, indicating its release from anthropogenic sources. For instance, a study of the Citarum River in Indonesia found BPS to be present at a significant number of locations. mdpi.com

In this particular study, BPS was detected in 57% of the sampled locations, with a maximum concentration of 4100 ng/L. mdpi.com The widespread detection of BPS in river systems highlights its mobility and the potential for its transport over considerable distances. The presence of BPS in aquatic environments is a concern due to its potential for persistence. Some studies have indicated that BPS is not readily biodegradable in seawater, suggesting it may accumulate in marine ecosystems. mdpi.comnih.govresearchgate.net

Adsorption and Leaching Behavior in Soil and Sediments

The movement of Bis(4-hydroxyphenyl) sulfone from water into soil and sediment is largely controlled by adsorption processes. The extent of this adsorption is influenced by the physicochemical properties of both the compound and the soil.

Research has shown that the sorption of BPS to soil is influenced by the soil's organic carbon content and texture. nih.govresearchgate.net A study on four different agricultural soils demonstrated that the sorption capacity followed the order: clay > silt loam > loam > sandy loam, which corresponds to the respective organic carbon and clay contents of these soils. researchgate.net The linear sorption model was found to accurately describe the sorption isotherms of BPS in these soils. researchgate.net

The following table summarizes the sorption coefficients (Kd) for BPS in different soil types from a laboratory study.

Soil TypeOrganic Carbon (%)Clay (%)Sorption Coefficient (Kd) (L/kg)
Clay1.3454.6
Silt Loam0.8253.2
Loam0.5152.1
Sandy Loam0.0551.2

Data sourced from a study on the partitioning behavior of bisphenol alternatives. researchgate.net

The relatively low sorption coefficients in soils with low organic carbon and clay content suggest that BPS has a higher potential for mobility and leaching in such environments. researchgate.netresearchgate.net This indicates a risk of groundwater contamination in areas with these soil characteristics. Desorption studies have shown that a significant portion of sorbed BPS can be released back into the aqueous phase, further contributing to its potential for transport. researchgate.net

Methodologies for Environmental Monitoring and Fate Prediction

Accurate and sensitive analytical methods are essential for monitoring the presence of Bis(4-hydroxyphenyl) sulfone in the environment and for predicting its fate.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common and reliable technique for the quantification of BPS in environmental samples. tcichemicals.comlgcstandards.com To ensure the accuracy of these measurements, especially at the low concentrations typically found in the environment, isotopically labeled internal standards are employed. Bis(4-hydroxyphenyl) sulfone-d4 is a widely used stable isotope-labeled standard for this purpose. lgcstandards.com Its chemical behavior is nearly identical to the non-labeled compound, but its different mass allows for precise quantification through mass spectrometry.

Predicting the environmental fate of BPS involves considering its degradation rates, as determined by studies on processes like AOPs, and its partitioning behavior, as indicated by sorption and leaching studies. While specific, complex fate prediction models for BPS are not extensively documented in readily available literature, the data from experimental studies on its degradation and sorption provide the fundamental parameters needed for such modeling. For instance, the soil sorption coefficient (Koc), which is normalized to the organic carbon content of the soil, is a key parameter in models that predict the leaching potential of organic compounds. The relatively low sorption observed in some soils suggests a higher potential for leaching and transport to groundwater. researchgate.net

Advanced Analytical Methodologies in Chemical Research of Bis 4 Hydroxyphenyl Sulfone

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

In the ¹H NMR spectrum of the non-deuterated Bis(4-hydroxyphenyl) Sulfone, specific chemical shifts are observed for the aromatic protons and the hydroxyl protons. chemicalbook.com For the d4 major isotopologue, where the deuterium (B1214612) atoms are typically located on the phenyl rings adjacent to the sulfone group, the corresponding proton signals would be absent or significantly reduced in intensity. The remaining signals would be from the protons on the phenyl rings ortho to the hydroxyl groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of the non-deuterated compound shows distinct signals for the different carbon atoms in the phenyl rings. chemicalbook.com In the ¹³C NMR spectrum of Bis(4-hydroxyphenyl) Sulfone (d4 major), the carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (spin I = 1), and their chemical shifts may be slightly altered compared to the non-deuterated analogue.

Table 1: Representative ¹H NMR Data for Bis(4-hydroxyphenyl) Sulfone in DMSO-d₆ chemicalbook.com

AssignmentChemical Shift (ppm)
Hydroxyl Proton (A)~10.6
Aromatic Protons (B)~7.74
Aromatic Protons (C)~6.93

Note: In the d4 major isotopologue, the signals for the aromatic protons would be altered depending on the specific positions of deuterium substitution.

Table 2: Representative ¹³C NMR Data for Bis(4-hydroxyphenyl) Sulfone chemicalbook.com

Carbon AtomChemical Shift (ppm)
C-S (ipso-carbon)~140
C-O (ipso-carbon)~160
C-H (aromatic)~115-130

Note: The chemical shifts for the deuterated carbons in the d4 major compound would show characteristic splitting and a slight isotopic shift.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. In Bis(4-hydroxyphenyl) Sulfone, characteristic absorption bands for the O-H, C-H, C=C, and S=O functional groups are observed. chemicalbook.comchemicalbook.com

The IR spectrum of Bis(4-hydroxyphenyl) Sulfone shows a broad absorption band corresponding to the O-H stretching of the phenolic groups. chemicalbook.comchemicalbook.com Strong absorptions are also present for the symmetric and asymmetric stretching of the sulfone (SO₂) group. The substitution of hydrogen with deuterium in the phenyl rings of the d4 major compound would lead to a noticeable shift in the C-D stretching vibrations to lower wavenumbers compared to the C-H stretching vibrations.

Table 3: Key IR Absorption Bands for Bis(4-hydroxyphenyl) Sulfone chemicalbook.comchemicalbook.com

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (phenolic)3200-3600 (broad)
C-H Stretch (aromatic)3000-3100
C=C Stretch (aromatic)1400-1600
S=O Stretch (sulfone)1100-1350

Note: For the d4 major compound, C-D stretching bands would be expected around 2100-2300 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For Bis(4-hydroxyphenyl) Sulfone (d4 major), MS confirms the incorporation of four deuterium atoms by showing a molecular ion peak (M⁺) that is four mass units higher than that of the non-deuterated compound. lgcstandards.com The nominal mass of Bis(4-hydroxyphenyl) Sulfone is approximately 250.27 g/mol , while for the d4 major isotopologue, it is approximately 254.3 g/mol . chemicalbook.comlgcstandards.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion and its fragments, thus confirming the identity of the compound with a high degree of confidence. dphen1.com

The fragmentation pattern in the mass spectrum provides valuable structural information. For Bis(4-hydroxyphenyl) Sulfone, common fragmentation pathways involve the cleavage of the C-S bond and the loss of SO₂. chemicalbook.comdphen1.com In the d4 major compound, the masses of the fragment ions containing the deuterated phenyl rings will be shifted accordingly, aiding in the confirmation of the deuterium positions.

Table 4: Key Mass Spectrometry Data for Bis(4-hydroxyphenyl) Sulfone and its d4 Analogue

CompoundMolecular FormulaNominal Mass ( g/mol )Key Fragment Ions (m/z)
Bis(4-hydroxyphenyl) SulfoneC₁₂H₁₀O₄S250.27 chemicalbook.com250 (M⁺), fragments corresponding to loss of SO₂ and cleavage of phenyl rings chemicalbook.comdphen1.com
Bis(4-hydroxyphenyl) Sulfone (d4 major)C₁₂H₆D₄O₄S254.3 lgcstandards.com254 (M⁺), fragments showing a +4 Da shift where the deuterated rings are retained

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating Bis(4-hydroxyphenyl) Sulfone (d4 major) from its non-deuterated counterpart, isomers, and other impurities, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purity assessment of Bis(4-hydroxyphenyl) Sulfone and its deuterated analogue. lgcstandards.comsigmaaldrich.com Reversed-phase HPLC with a C18 column is typically employed, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

UV detection is widely used due to the strong ultraviolet absorbance of the phenolic rings in the molecule. bohrium.com The maximum absorption wavelength for Bis(4-hydroxyphenyl) Sulfone is around 295 nm in water. chemicalbook.com A UV detector allows for sensitive quantification and purity analysis based on the peak area.

Fluorescence detection can offer enhanced sensitivity and selectivity for certain compounds. While bisphenols themselves may have native fluorescence, derivatization with a fluorescent tag can significantly improve detection limits. dphen1.com For routine analysis, HPLC coupled with a fluorescence detector (HPLC-FLD) can be a powerful tool for quantifying trace levels of bisphenols. nih.gov

Table 5: Typical HPLC Parameters for Bisphenol Analysis

ParameterCondition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
UV Detection Wavelength~295 nm chemicalbook.com
Fluorescence DetectionExcitation/Emission wavelengths specific to the analyte or its derivative

Gas Chromatography (GC) and Pyrolysis-GC/MS for Polymer Analysis

While Gas Chromatography (GC) is less commonly used for the direct analysis of non-volatile compounds like Bis(4-hydroxyphenyl) Sulfone, it becomes highly relevant in the context of polymer analysis through pyrolysis.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for characterizing the composition of polymers. youtube.comelsevier.com In this method, the polymer is thermally decomposed in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS. For polymers synthesized using Bis(4-hydroxyphenyl) Sulfone, such as polyethersulfone (PES), Py-GC/MS can identify the characteristic pyrolysis products, including the monomer itself or its derivatives. This technique is invaluable for identifying the type of polymer and for studying its thermal degradation mechanisms. If a polymer were synthesized using Bis(4-hydroxyphenyl) Sulfone (d4 major), Py-GC/MS would be able to detect the deuterated pyrolysis products, providing a method to trace the labeled monomer within the polymer structure.

Application of Isotope Dilution Mass Spectrometry using Bis(4-hydroxyphenyl) Sulfone (d4 major) as Internal Standard in Environmental and Material Research

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of chemical substances. nih.govnih.gov The method involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to a sample. nih.govnih.gov Because the internal standard is chemically identical to the analyte, it experiences the same chemical and physical effects during sample preparation and analysis. By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer, a precise and accurate concentration of the analyte in the original sample can be determined. nih.gov This approach effectively corrects for sample loss during preparation and for matrix effects that can suppress or enhance the instrument's signal.

Bis(4-hydroxyphenyl) sulfone (d4 major), a deuterium-labeled form of Bisphenol S (BPS), serves as an ideal internal standard for the quantification of BPS in various matrices. lgcstandards.comresearchgate.net Its physical and chemical properties are nearly identical to the unlabeled BPS, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass, due to the four deuterium atoms, allows it to be distinguished from the native BPS by the mass spectrometer.

In environmental and material research, this methodology has been crucial for accurately measuring trace levels of BPS. For instance, a stable isotope dilution assay (SIDA) coupled with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to quantify BPS in thermal paper. researchgate.net In one study, this method was used to analyze supermarket receipts, revealing a BPS concentration of 6.43 mg/g in one sample. researchgate.net The use of the d4-labeled internal standard resulted in high accuracy, with average recoveries ranging from 106% to 115%. researchgate.net

Similarly, IDMS has been applied to biological samples to assess human exposure to BPS. In studies analyzing urine and serum, LC-MS/MS methods with internal standards are employed to ensure the reliability of the results. nih.gov For the analysis of BPS in urine, for example, a sample is mixed with the internal standard solution before undergoing further preparation steps and analysis. nih.gov The limit of detection for BPS in urine has been reported in the range of 0.01–0.02 ng/mL. nih.gov

The following table summarizes findings from research utilizing isotope dilution mass spectrometry with Bis(4-hydroxyphenyl) sulfone (d4 major) as an internal standard.

Research Findings using Bis(4-hydroxyphenyl) Sulfone (d4) IDMS

MatrixAnalytical TechniqueKey FindingReference
Thermal Paper (Supermarket Receipts)SIDA-HPLC-MS/MSBPS was detected at 6.43 mg/g in one receipt. Average method recoveries were between 106-115%. researchgate.net
Human UrineLC/MS/MSMethod established for quantifying total and unconjugated BPS with a limit of detection of 0.01–0.02 ng/mL. nih.gov
Human SerumLC/MS/MSMethod validated for BPS analysis with a limit of detection between 0.002–0.01 ng/mL. nih.gov

Electrochemical and Sensor-Based Detection Methodologies for Research Purposes

Electrochemical methods offer a promising alternative to traditional chromatographic techniques for the detection of bisphenols, providing high sensitivity, rapid response times, and simpler instrumentation. dphen1.comresearchgate.net These techniques are based on the electrochemical oxidation of the phenolic hydroxyl groups present in the Bis(4-hydroxyphenyl) sulfone molecule.

Voltammetric Techniques for Quantitative Analysis

Voltammetry measures the current response of an electroactive species to an applied potential. For Bis(4-hydroxyphenyl) sulfone (BPS), the two phenolic groups can be oxidized electrochemically. researchgate.net This process involves a two-electron and two-proton transfer. researchgate.net However, the direct oxidation of phenolic compounds on unmodified electrodes can be challenging due to the high overpotential required and the fouling of the electrode surface by oxidation products, which reduces the method's sensitivity. dphen1.com

To overcome these limitations, chemically modified electrodes are frequently used. These modifications can involve nanomaterials like gold nanoparticles or carbon nanotubes, which enhance the electrode's active surface area and catalytic activity, leading to improved sensitivity and lower detection limits. mdpi.com

Different voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are employed for the analysis of bisphenols. researchgate.netmdpi.com CV is often used to investigate the electrochemical behavior of the analyte, while DPV is typically used for quantitative analysis due to its higher sensitivity and better resolution. Studies have shown that BPS has a distinct oxidation peak at a more positive potential (approximately +0.7 V to +1.0 V vs. Ag/AgCl) compared to Bisphenol A (BPA), which allows for its selective detection in mixtures. dphen1.com The peak current in DPV is directly proportional to the concentration of BPS, enabling its quantification. mdpi.com

The table below outlines the performance characteristics of various voltammetric methods used for bisphenol analysis, which are applicable to BPS detection.

Performance of Voltammetric Techniques for Bisphenol Detection

Electrode SystemTechniqueAnalyteLinear RangeLimit of Detection (LOD)Reference
Glassy Carbon Electrode/CNT/AuDPVBPAUp to 150 µM0.31 µM mdpi.com
Screen Printed Electrode/CNT/Au with FIACPABPAUp to 20 µM5 nM mdpi.com
Tyrosinase/AuNPs/PA6/PAH NanofibersAmperometryBPA0.05 - 20 µM0.011 µM mdpi.com

CNT: Carbon Nanotubes; Au: Gold; DPV: Differential Pulse Voltammetry; CPA: Constant Potential Amperometry; FIA: Flow Injection Analysis; PA6/PAH: Polyamide 6/Poly(allylamine hydrochloride).

Development of Chemical Sensors for Research Applications

The development of chemical sensors for BPS is an active area of research, aiming to create portable, cost-effective, and highly selective devices for in-situ measurements. These sensors typically consist of a recognition element that selectively interacts with BPS and a transducer that converts this interaction into a measurable signal.

Electrochemical sensors are particularly common. dphen1.com The recognition element can be a variety of materials designed to have a high affinity for BPS. Examples include:

Molecularly Imprinted Polymers (MIPs): These are synthetic polymers created with template molecules (in this case, BPS or a similar structure) that leave behind specific recognition cavities after removal. These cavities have a shape and functionality complementary to the target analyte, allowing for high selectivity. dphen1.com

Enzymes: Biosensors can be fabricated by immobilizing enzymes, such as tyrosinase or laccase, onto an electrode surface. mdpi.com These enzymes catalyze the oxidation of phenolic compounds like BPS, and the resulting current change is measured. mdpi.com

Aptamers: These are short, single-stranded DNA or RNA molecules that can be selected to bind to specific targets, including small molecules like BPS, with high affinity and specificity. When integrated into an electrochemical platform, the binding event can be translated into a detectable signal. dphen1.com

The transducer component is often an electrode whose current, potential, or impedance changes upon the binding of BPS to the recognition element. The use of nanomaterials in the sensor's construction is a common strategy to amplify the signal and enhance sensitivity. mdpi.commdpi.com For example, a biosensor for BPA has been developed using tyrosinase immobilized on electrospun nanofibers decorated with gold nanoparticles. mdpi.com This design resulted in a low detection limit and good performance in real water samples, a strategy that can be adapted for BPS. mdpi.com

The following table compares different types of chemical sensors developed for bisphenol detection.

Comparison of Chemical Sensors for Bisphenol Detection

Sensor TypeRecognition ElementTransduction MechanismAdvantagesReference
Enzymatic BiosensorTyrosinaseAmperometryHigh sensitivity, good performance in real samples. mdpi.com
AptasensorAptamerElectrochemicalHigh specificity and affinity. dphen1.com
ChemosensorMolecularly Imprinted Polymer (MIP)ElectrochemicalHigh selectivity, robustness. dphen1.com

Theoretical and Computational Chemistry Studies of Bis 4 Hydroxyphenyl Sulfone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic characteristics that govern the stability, reactivity, and spectroscopic signatures of Bis(4-hydroxyphenyl) Sulfone.

Density Functional Theory (DFT) is a predominant computational method used to study the structural and electronic properties of Bis(4-hydroxyphenyl) Sulfone. worldscientific.com DFT calculations have been employed to optimize the molecular geometry, analyze vibrational spectra, and investigate the molecule's behavior. optica.orgresearchgate.net Common approaches utilize hybrid functionals like B3LYP and WB97XD combined with Pople-style basis sets such as 6-311G++(d,p) or 6-31G* to achieve a balance between computational cost and accuracy. researchgate.netnih.gov These methods are not only used to study the isolated molecule but also to understand its interactions and degradation pathways. For instance, DFT has been applied to model the hydroxylation of BPS, predicting it to be a key degradation step. saspublishers.com

DFT studies are also crucial in understanding the reaction mechanisms of BPS with biological molecules. Calculations have been performed to investigate the metabolism of bisphenols by enzymes like cytochrome P450, providing insights into their biodegradation. acs.org In some cases, to manage computational expense for very large systems, approximations such as the Promolecular Atomic Shell Approximation (ASA) can be used to derive molecular density functions as an alternative to full ab initio calculations. researchgate.net The versatility of DFT makes it an indispensable tool for predicting a wide range of properties without the need for empirical data. saspublishers.com For the deuterated analogue, Bis(4-hydroxyphenyl) Sulfone (d4 major), these same theoretical methods are applicable, with the primary difference being the increased mass of deuterium (B1214612), which mainly affects vibrational properties.

The electronic properties and reactivity of BPS are largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. most.gov.bdqascf.com

Analysis of BPS reveals a significant dipole moment, which indicates a polar nature due to the asymmetrical distribution of electron density, primarily influenced by the electronegative sulfonyl (SO2) and hydroxyl (-OH) groups. most.gov.bd This polarity is visualized through Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack. most.gov.bdresearchgate.net Studies comparing various bisphenol analogues have shown that BPS possesses a relatively high free energy and dipole moment, contributing to its reactivity and intermolecular interaction potential. most.gov.bd The flow of electron density from the HOMO of one molecule to the LUMO of another is a key principle in explaining addition reactions and intermolecular interactions. google.com

Calculated Electronic Properties of Bisphenol Analogues
AnalogueFree Energy (Hartree)Dipole Moment (Debye)
Bisphenol S (BPS)-1162.4005.05
Bisphenol A (BPA)-769.3662.25
Bisphenol E (BPE)-847.3752.28
Bisphenol F (BPF)-808.3682.10

Data sourced from physicochemical studies of bisphenol analogues. most.gov.bd

Computational methods, particularly DFT, are widely used to predict and interpret the vibrational spectra (FTIR and Raman) of BPS. optica.org By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed absorption peaks to specific molecular motions, such as stretching, bending, or twisting of chemical bonds. optica.orgresearchgate.net

Studies have shown a strong agreement between the calculated vibrational frequencies for BPS and those measured experimentally, often after applying a scaling factor to the computational data to correct for anharmonicity and other systematic errors. researchgate.netmost.gov.bd For example, the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO2) and the stretching of the sulfur-carbon (S-C) bonds are distinct features in the vibrational spectra that have been successfully assigned using DFT calculations. most.gov.bd The calculated absorption spectral data for BPS have been reported to be in good agreement with experimental results. most.gov.bd For the deuterated "d4 major" variant, a noticeable shift to lower wavenumbers (frequencies) would be predicted for vibrational modes involving the hydroxyl groups (O-D stretching) compared to the non-deuterated (O-H stretching) form due to the heavier mass of deuterium.

Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Bis(4-hydroxyphenyl) Sulfone
Vibrational ModeExperimental (FTIR/Raman)Calculated (DFT)Reference
O-H Stretching3372.9, 3409.6~3830 optica.orgresearchgate.net
Aromatic C-H Stretching3068, 30873028-3186 researchgate.netmost.gov.bd
S-C Stretching690 (FTIR), 646 (Raman)682 most.gov.bd
C-C-C Out-of-plane Bending557555-560 most.gov.bd

Note: Calculated values may vary based on the functional and basis set used. O-H stretching frequencies often show larger deviations between experimental and harmonic calculations. researchgate.net

Molecular Modeling and Simulation of Molecular Interactions

Molecular modeling and simulations extend beyond single molecules to explore how BPS interacts with its environment, including other BPS molecules, solvents, and biological macromolecules. These simulations are key to understanding the forces that drive molecular assembly and recognition.

The structure of Bis(4-hydroxyphenyl) Sulfone, with two hydroxyl groups (hydrogen bond donors) and four potential acceptor sites (two on the sulfone group and two on the hydroxyl oxygens), allows it to participate extensively in hydrogen bonding. nih.gov Molecular docking simulations have shown that BPS can form multiple hydrogen bonds with amino acid residues in protein binding pockets. mdpi.compreprints.org For example, studies have detailed hydrogen bonding interactions with residues such as HIS, TYR, ASP, and SER. mdpi.compreprints.org

Beyond hydrogen bonds, other non-covalent interactions are crucial for stabilizing complexes involving BPS. These include:

Pi-Pi Interactions : Stacking or T-shaped interactions between the aromatic rings of BPS and aromatic amino acid residues like TRP. mdpi.com

Pi-Alkyl Interactions : Interactions between the aromatic rings and alkyl side chains of amino acids such as LYS and ILE. mdpi.compreprints.org

Dipole-Dipole Interactions : The polar sulfonyl group plays a significant role in the formation of molecular assemblies through strong dipole-dipole interactions. researchgate.net

These varied intermolecular forces are fundamental to the molecule's binding affinity with biological receptors and its self-assembly into more complex structures. researchgate.netmdpi.comusask.ca

For polymers incorporating BPS, such as poly(aryl ether sulfone)s (PES), simulations can reveal how the rigid and polar nature of the BPS unit influences the polymer's structure. For example, MD simulations of a polymer containing BPS (specifically, diglycidyl ether 4,4′-dihydroxy diphenyl sulfone or DGEDDS) have been used to study its adsorption and conformation on surfaces. mdpi.com Such studies analyze parameters like the radius of gyration to understand how the polymer chain unfolds or compacts in different environments. mdpi.com The conformation of polymer chains—whether they are amorphous, crystalline, or organized in specific microstructures—is directly linked to macroscopic properties like thermal stability and mechanical strength. researchgate.net While building atomistic models for complex, cross-linked thermosets can be computationally intensive, these simulations are critical for predicting thermo-mechanical properties based on monomer structure and degree of curing. dtic.mil

Simulation of Degradation Pathways and Environmental Transformations of Bis(4-hydroxyphenyl) Sulfone

The environmental fate of Bis(4-hydroxyphenyl) sulfone (BPS), a prevalent industrial chemical, is a subject of significant scientific inquiry. Computational chemistry and theoretical modeling provide essential tools for predicting its transformation pathways, persistence, and distribution in the environment. These in silico methods complement experimental data, offering mechanistic insights into the degradation processes that are often difficult to resolve through empirical observation alone.

Mechanistic Pathways of Thermal and Photochemical Degradation

Bis(4-hydroxyphenyl) sulfone is recognized for its high thermal stability compared to other bisphenol analogues like Bisphenol A (BPA). chemdad.com This stability is a key attribute for its use in high-temperature applications such as the production of polyether sulfone plastics and as a developer in thermal paper. chemdad.comchemicalbook.com

Thermal Degradation: Theoretical and experimental studies on related poly(ether sulfone) polymers indicate that the thermal degradation of the diphenyl sulfone moiety requires significant energy input. The primary degradation processes occur at temperatures ranging from 370 to 650 °C. mdpi.comresearchgate.net The autoignition temperature for BPS is reported to be at or above 400 °C. chemdad.comsigmaaldrich.com Computational models and pyrolysis studies suggest that the main-chain scission of the polymer involves the cleavage of the sulfone and ether groups. researchgate.net The elimination of the sulfur dioxide (SO₂) group from diphenyl sulfone bridges is a key step that occurs at temperatures exceeding 450 °C. mdpi.com This process leads to the formation of various pyrolysis products, including phenol (B47542), benzene, and biphenyl (B1667301) units. mdpi.com The high temperatures required underscore the molecule's inherent thermal robustness.

Photochemical Degradation: Photochemical degradation, initiated by the absorption of light, represents a more significant environmental transformation pathway for BPS than thermal breakdown. Direct photolysis in aqueous environments is a primary mechanism. Studies have shown that BPS is relatively stable under sunlight, but its halogenated derivatives degrade much more rapidly. nih.gov

Advanced Oxidation Processes (AOPs) have been computationally and experimentally studied to understand the degradation pathways more thoroughly. Processes like photo-Fenton and ultrasound-activated persulfate are highly effective at degrading BPS. nih.govmdpi.com In the photo-Fenton process, the central scission of the BPS molecule has been observed, leading to the formation of phenol and sulfuric acid. nih.gov Studies using ultrasound-activated persulfate have identified several intermediate products through high-resolution mass spectrometry (HRMS), suggesting a complex degradation pathway involving hydroxylation and fragmentation. mdpi.com

Computational methods such as Density Functional Theory (DFT) are used to elucidate these degradation mechanisms. For instance, in studies of structurally similar compounds, DFT calculations help identify the most reactive sites on the molecule for attack by radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻). tcichemicals.com These models can predict the initial steps of degradation, such as the formation of hydroxylated intermediates, which are then subject to further oxidation and ring-opening reactions.

The table below summarizes key photochemical degradation parameters for BPS.

ParameterValueConditions / NotesSource
Maximum Absorption Wavelength (λmax)295 nmIn H₂O chemdad.comnih.gov
Photolysis Half-life (t½)810.2 minModeled for surface water under noon sunlight in clear mid-autumn days. nih.gov
Degradation Effectiveness~100%Via photo-Fenton process within 10-20 minutes. nih.gov
Degradation Effectiveness100%Via ultrasound-activated persulfate. mdpi.com

The following table lists some of the degradation intermediates of BPS identified during advanced oxidation processes.

Intermediate ProductMolecular FormulaIdentification MethodSource
4-PhenoxyphenolC₁₂H₁₀O₂LC-Q-ToF-MS mdpi.com
4-Hydroxybenzenesulfonic acidC₆H₆O₄SLC-Q-ToF-MS mdpi.com
PhenolC₆H₆OLC-MS nih.gov
Sulfuric AcidH₂SO₄LC-MS nih.gov
Hydroxylated BPS derivativesC₁₂H₁₀O₅SLC-Q-ToF-MS mdpi.com

Computational Approaches to Biodegradation Mechanisms

Experimental studies have consistently demonstrated that Bis(4-hydroxyphenyl) sulfone is highly resistant to biodegradation. ethz.chnih.gov In seawater simulation tests, BPS degradation was not observed over a 60-day monitoring period, in stark contrast to Bisphenol A (BPA) and Bisphenol F (BPF), which showed significant degradation. ethz.chnih.gov The strong electron-withdrawing sulfone group is believed to contribute to the molecule's recalcitrance, making it more challenging to break down biologically compared to other bisphenols. chemicalbook.comnih.gov

Computational approaches are crucial for investigating the underlying reasons for this poor biodegradability. While specific computational studies modeling the enzymatic degradation of BPS are not widely documented, the principles can be inferred from research on more degradable analogues.

Comparative Pathway Analysis: For compounds like BPF, biodegradation pathways have been proposed based on identified metabolites. The process often starts with hydroxylation of the bridging carbon, followed by oxidation and eventual cleavage of the molecule into simpler aromatic compounds like 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone. researchgate.netnih.govresearchgate.net For BPA, metabolism can proceed via pathways that form intermediates like 4-hydroxybenzoate and 4-hydroxyacetophenone. nih.gov The absence of similar metabolites in BPS degradation studies points to the stability of its core structure.

Molecular Docking Simulations: A primary computational tool for this analysis is molecular docking. These simulations model the interaction between a substrate (BPS) and the active site of a degrading enzyme (e.g., a hydrolase or monooxygenase). ethz.chnih.gov It is hypothesized that docking simulations of BPS with enzymes known to degrade BPA or BPF would reveal poor binding affinity or an unfavorable orientation within the catalytic site. The steric hindrance and electronic properties of the sulfone bridge likely prevent the enzyme from effectively catalyzing the initial oxidative or hydrolytic attack required for degradation.

Quantum Mechanical Calculations: Methods like DFT can be used to calculate the bond dissociation energies and reactivity indices of BPS. Such calculations can quantitatively demonstrate the high stability of the carbon-sulfur bonds in the sulfone group compared to the carbon-carbon bonds in the bridging structures of BPA and BPF, providing a theoretical basis for its observed persistence.

The following table compares the biodegradability of BPS with related bisphenols in seawater.

CompoundBiodegradation Efficiency (SDA Method)Biodegradation RankingSource
Bis(4-hydroxyphenyl) sulfone (BPS)Not ObservedRecalcitrant ethz.chnih.gov
Bisphenol A (BPA)75-100%Degradable ethz.chnih.gov
Bisphenol F (BPF)>92%Readily Degradable ethz.chnih.gov

*SDA: (Sea) Die-Away simulation test over a 60-day period.

Environmental Partitioning and Transport Modeling

Understanding how BPS moves and accumulates in different environmental compartments (air, water, soil, and sediment) is critical for assessing its environmental exposure and risk. Environmental partitioning and transport are simulated using computational models, such as fugacity models. nih.gov These models use the fundamental physicochemical properties of a chemical to predict its distribution and fate.

The key properties governing the environmental transport of BPS are its water solubility, vapor pressure, and octanol-water partition coefficient (Log Kₒw or LogP).

Vapor Pressure: BPS has an extremely low vapor pressure, which indicates that it is not volatile. chemdad.comsigmaaldrich.com Therefore, it is not expected to be present in significant concentrations in the atmosphere, and long-range atmospheric transport is unlikely.

Water Solubility: BPS is slightly soluble in water. chemdad.comsigmaaldrich.com This property suggests that it will be mobile in aquatic systems and can be transported with water flow in rivers and groundwater.

Octanol-Water Partition Coefficient (LogP): The LogP value for BPS is relatively low, indicating a preference for aqueous phases over lipid or organic phases. chemdad.com This suggests a low potential for bioaccumulation in organisms and less partitioning into organic matter in soil and sediment compared to more hydrophobic compounds.

Fugacity models use these parameters, along with environmental parameters (e.g., volume of compartments, advection rates), to calculate the equilibrium distribution of the chemical. For BPS, these models would predict that the compound would predominantly reside in the water and soil/sediment compartments, with negligible amounts in the air. Thermodynamic models, such as the modified Apelblat equation, can be used to refine solubility data in various media, which serves as a critical input for these transport simulations. nih.gov

The table below presents the key physicochemical properties of BPS used in environmental modeling.

PropertyValueEnvironmental ImplicationSource
Molecular FormulaC₁₂H₁₀O₄S- sigmaaldrich.com
Molecular Weight250.27 g/mol- sigmaaldrich.com
Water Solubility1.1 g/L (at 20 °C)Significant mobility in aquatic systems. chemdad.comsigmaaldrich.com
Vapor Pressure<0.0001 Pa (at 20 °C)Non-volatile; negligible presence in the atmosphere. chemdad.comsigmaaldrich.com
LogP (Octanol-Water Partition Coefficient)1.2 (at 23 °C)Low bioaccumulation potential; preference for aqueous phase. chemdad.com
pKa~7.0 - 8.0Exists as both neutral and anionic species in environmental waters, affecting mobility and sorption. chemdad.com

Emerging Research Directions and Future Outlook for Bis 4 Hydroxyphenyl Sulfone

Pioneering Sustainable and Green Synthetic Routes

The traditional synthesis of Bis(4-hydroxyphenyl) Sulfone (BPS) involves the reaction of phenol (B47542) with sulfuric acid, a process that can generate isomeric impurities and utilize harsh reaction conditions. acs.org In response to the growing demand for environmentally benign chemical manufacturing, researchers are actively exploring sustainable and green synthetic alternatives.

One promising avenue is the development of solid acid catalysts to replace corrosive liquid acids. These heterogeneous catalysts can be more easily separated from the reaction mixture, minimizing waste and allowing for catalyst recycling. Research is also being directed towards solvent-free reaction conditions, which further reduces the environmental footprint of BPS production.

Another key area of green chemistry is the exploration of bio-based feedstocks. While not yet commercially viable for BPS synthesis, the use of lignin-derived phenols and other renewable starting materials is a long-term goal for the chemical industry. Furthermore, enzymatic and biocatalytic routes, which operate under mild conditions with high selectivity, are being investigated as potential future methods for BPS synthesis, drawing inspiration from their successful application in shortening synthetic routes for complex molecules in other fields.

Expanding the Horizon of Material Applications

Bis(4-hydroxyphenyl) Sulfone is a well-established monomer in the production of high-performance polymers such as polyethersulfone (PES) and polycarbonates. google.com Its rigid sulfone group and two hydroxyl functionalities impart excellent thermal stability, mechanical strength, and chemical resistance to these materials. BPS-based polycarbonates, for instance, exhibit improved heat resistance and flame retardancy compared to their Bisphenol A (BPA) counterparts. nih.gov

Beyond these conventional applications, emerging research is exploring the use of BPS in a variety of advanced materials:

Advanced Membrane Technologies: The unique properties of BPS make it an attractive building block for separation membranes. Researchers are investigating its incorporation into membranes for gas separation, water purification, and hemodialysis, leveraging the thermal and chemical stability of BPS-containing polymers.

High-Performance Composites: BPS is being explored as a component in advanced composite materials for the aerospace and automotive industries. Its ability to enhance the thermal and mechanical properties of epoxy resins and other thermosets is of particular interest.

Materials for Electronic Applications: The dielectric properties and thermal stability of BPS-based polymers make them potential candidates for use in electronic components, such as substrates for flexible displays and high-frequency circuit boards.

Application AreaKey Properties Conferred by BPSEmerging Research Focus
Advanced Membranes Thermal Stability, Chemical Resistance, Mechanical StrengthGas separation, Water purification, Hemodialysis
High-Performance Composites Enhanced Thermal and Mechanical PropertiesAerospace and automotive components
Electronic Materials Dielectric Properties, Thermal StabilityFlexible display substrates, High-frequency circuit boards

Innovating Environmental Remediation and Mitigation Strategies

The increasing use of Bis(4-hydroxyphenyl) Sulfone as a replacement for BPA has led to its detection in various environmental compartments. Consequently, a significant area of research is focused on developing effective technologies for its removal from water and soil.

Advanced Oxidation Processes (AOPs) have shown considerable promise for the degradation of BPS. These technologies utilize highly reactive species, such as hydroxyl radicals, to break down the BPS molecule. Key AOPs being investigated include:

Photocatalysis: Using semiconductor materials like titanium dioxide (TiO2) to generate reactive oxygen species upon UV irradiation.

Ultrasound-Activated Persulfate: This method generates sulfate (B86663) radicals, which are powerful oxidizing agents for BPS degradation. nih.gov

Ozonation and Fenton-based processes: These are other established AOPs being adapted for BPS removal.

Adsorption is another widely studied remediation technique. Activated carbon has demonstrated a high capacity for adsorbing BPS from water. researchgate.netchemicalbook.com Current research is exploring the use of novel adsorbent materials, including:

Biochar: A carbon-rich material produced from the pyrolysis of biomass.

Graphene-based materials: Offering high surface area and tunable surface chemistry.

Cyclodextrin-based polymers: These materials can encapsulate BPS molecules within their hydrophobic cavities.

Biodegradation offers a more environmentally friendly approach to BPS remediation. While BPS is generally more resistant to biodegradation than BPA, several microbial strains have been identified that can degrade it under specific conditions. sci-hub.senih.govnih.gov Research in this area is focused on identifying more robust microbial consortia and optimizing conditions for efficient biodegradation in wastewater treatment plants and contaminated sites.

Mitigation strategies are also being explored, including the design of "benign by design" alternatives to BPS that are more readily biodegradable after their intended use.

The Synergy of Computational and Experimental Approaches

The integration of computational modeling and experimental techniques is accelerating the pace of research and development related to Bis(4-hydroxyphenyl) Sulfone. This multiscale approach provides a deeper understanding of the structure-property-performance relationships of BPS and the materials derived from it.

Computational Modeling:

Molecular Dynamics (MD) Simulations: These simulations are used to predict the physical and mechanical properties of BPS-containing polymers, providing insights into their chain dynamics, glass transition temperatures, and interactions with other molecules. While much of the early work focused on BPA-based polymers, these methods are increasingly being applied to BPS systems.

Quantum Chemical Calculations: These calculations are employed to understand the electronic structure of the BPS molecule, its reactivity, and its interactions with catalysts and other chemical species.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR studies are being used to predict the toxicity and environmental fate of BPS and its derivatives, helping to guide the design of safer alternatives.

Experimental Techniques:

Spectroscopic Analysis: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for characterizing the chemical structure of BPS, its derivatives, and the polymers it forms. acs.org

Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the thermal properties of BPS-based materials, such as their glass transition temperature and thermal stability. researchgate.net

Mechanical Testing: A range of techniques are used to measure the mechanical properties of BPS-containing polymers, including their tensile strength, modulus, and impact resistance.

The synergy between these approaches is crucial. For example, computational models can be used to screen potential new BPS derivatives with desired properties, which can then be synthesized and characterized experimentally to validate the model's predictions. Conversely, experimental data can be used to refine and improve the accuracy of computational models.

Designing the Next Generation of BPS-Based Architectures

Building on a fundamental understanding of its chemistry and properties, researchers are now designing and synthesizing novel BPS-based architectures with tailored functionalities.

Functionalized BPS Derivatives: By chemically modifying the BPS molecule, it is possible to introduce new functional groups that can impart specific properties to the resulting materials. For example, the introduction of allyl groups can create cross-linking sites for the development of thermosetting resins with enhanced properties.

Copolymers and Blends: The incorporation of BPS into copolymers and polymer blends is a versatile strategy for tuning the properties of materials. By combining BPS with other monomers, it is possible to create materials with a wide range of thermal, mechanical, and optical properties. researchgate.net

Supramolecular Structures: The hydroxyl groups of BPS can participate in hydrogen bonding, making it a suitable building block for the construction of supramolecular assemblies with ordered structures and interesting properties.

Metal-Organic Frameworks (MOFs): BPS and its derivatives can be used as organic linkers in the synthesis of MOFs. These highly porous materials have potential applications in gas storage, catalysis, and chemical sensing. nih.govacs.org Research has shown that MOFs containing BPS-related ligands can be effective for the selective adsorption and detection of bisphenols. acs.org

The continued exploration of these next-generation architectures promises to unlock new applications for Bis(4-hydroxyphenyl) Sulfone in areas ranging from advanced materials to environmental technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.